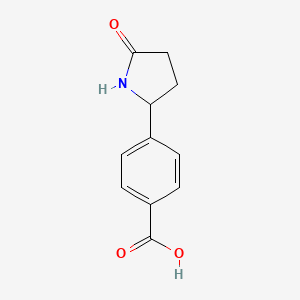

4-(5-Oxopyrrolidin-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(5-Oxopyrrolidin-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1314727-27-9 . It has a molecular weight of 205.21 and its IUPAC name is 4-(5-oxo-2-pyrrolidinyl)benzoic acid . The compound is in powder form .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, like “4-(5-Oxopyrrolidin-2-yl)benzoic acid”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “4-(5-Oxopyrrolidin-2-yl)benzoic acid” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring in “4-(5-Oxopyrrolidin-2-yl)benzoic acid” is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The influence of steric factors on biological activity is investigated, and the structure–activity relationship (SAR) of the studied compounds is described .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring in 4-(5-Oxopyrrolidin-2-yl)benzoic acid serves as a versatile scaffold for designing novel biologically active compounds. Medicinal chemists widely use this nitrogen heterocycle to create drugs for treating human diseases. Key features include:

Antiviral Activity

Research has shown that 4-(5-Oxopyrrolidin-2-yl)benzoic acid exhibits antiviral properties. It may act as a mild neuraminidase (NA) inhibitor, making it potentially useful against drug-resistant viral infections .

Chemical Synthesis

The compound’s synthetic accessibility makes it valuable in organic chemistry. For instance:

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. The GHS pictograms indicate a GHS07 signal word warning . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

The pyrrolidine ring, a key feature of “4-(5-Oxopyrrolidin-2-yl)benzoic acid”, is a versatile scaffold for the design of new compounds with different biological profiles . Future directions in the field may involve exploring the design of new pyrrolidine compounds for the treatment of various human diseases .

Mecanismo De Acción

Target of Action

“4-(5-Oxopyrrolidin-2-yl)benzoic acid” belongs to a class of compounds known as pyrrolidines . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to specific proteins or enzymes .

Biochemical Pathways

Without specific information on “4-(5-Oxopyrrolidin-2-yl)benzoic acid”, it’s difficult to say which biochemical pathways it might affect. Many pyrrolidine derivatives are involved in a wide range of biochemical pathways .

Pharmacokinetics

The physicochemical properties of a compound, including its solubility and stability, can influence its pharmacokinetics .

Result of Action

The effects of a compound are typically related to its mode of action and the biochemical pathways it affects .

Propiedades

IUPAC Name |

4-(5-oxopyrrolidin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-5-9(12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFPNIUVRIVWTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314727-27-9 |

Source

|

| Record name | 4-(5-oxopyrrolidin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2717971.png)

![4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2717972.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2717974.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2717977.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2717981.png)

![2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol](/img/structure/B2717984.png)

![[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2717986.png)